Product packaging for 1-(3-Chloro-4-fluorophenyl)piperidine(Cat. No.:CAS No. 1033201-89-6)

1-(3-Chloro-4-fluorophenyl)piperidine

Cat. No.: B1421223
CAS No.: 1033201-89-6
M. Wt: 213.68 g/mol
InChI Key: FOWVTJMHLJVBHP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, serving as a versatile scaffold for developing new therapeutic agents. Compounds featuring the 3-chloro-4-fluorophenyl moiety attached to a nitrogen heterocycle are frequently investigated as key intermediates and building blocks in drug discovery . The structural motif of a substituted phenyl ring connected to a piperidine is found in ligands targeting various enzymes and receptors . For instance, similar structures have been explored as inhibitors for targets like phosphodiesterases (PDE2a) for memory disorders and as hepatitis B virus (HBV) capsid assembly modulators . Furthermore, the 3-chloro-4-fluorophenyl group is a known feature in other bioactive molecules, such as the psychoactive drug 3-Chloro-4-fluorophenylpiperazine (3,4-CFP) . This highlights the potential of this chemical class to interact with biologically relevant pathways. As a research chemical, this compound offers a valuable core structure for structure-activity relationship (SAR) studies and further functionalization to create novel molecules for biological evaluation. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices. Similar compounds have associated hazards, including acute toxicity and skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClFN B1421223 1-(3-Chloro-4-fluorophenyl)piperidine CAS No. 1033201-89-6

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWVTJMHLJVBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674432
Record name 1-(3-Chloro-4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-89-6
Record name 1-(3-Chloro-4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nucleophilic Aromatic Substitution on Piperidine Derivatives

One common approach involves starting from a suitably substituted piperidine precursor, such as 3-chlorophenyl or 4-fluorophenyl derivatives, followed by nucleophilic substitution at the aromatic ring or at the nitrogen atom of the piperidine ring.

Example:

  • Synthesis of (S)-3-(4-chlorophenyl)piperidine via chlorination of piperidine derivatives, followed by substitution reactions to introduce fluorine or chlorine groups at specific positions on the aromatic ring.

Key Steps:

  • Chlorination of aromatic precursors to introduce the chlorophenyl group.
  • Nucleophilic substitution with fluorine sources (e.g., Selectfluor or similar reagents) to incorporate fluorine at the desired position.

Reductive Amination of Aromatic Ketones or Aldehydes

Research indicates that reductive amination of aromatic ketones bearing chlorophenyl and fluorophenyl groups with piperidine derivatives is an effective route.

Research Findings:

  • A three-step process involving initial formation of an imine or iminium intermediate from aromatic ketones, followed by reduction to form the piperidine ring.

Procedure:

  • Condensation of 3-chlorobenzaldehyde or 4-fluorobenzaldehyde with piperidine derivatives under reductive conditions (e.g., sodium borohydride or sodium triacetoxyborohydride).
  • Subsequent cyclization to form the piperidine core, often facilitated by acid catalysis.

Cyclization of Aromatic Amino Alcohols or Amines

Another strategy involves cyclization of amino alcohols or amino acids bearing chlorophenyl and fluorophenyl groups.

Method:

  • Synthesis of 3-chlorophenyl or 4-fluorophenyl substituted amino alcohols, followed by intramolecular cyclization under acidic or basic conditions to generate the piperidine ring.

Advantages:

  • High regioselectivity.
  • Suitable for introducing various substituents on the aromatic ring prior to cyclization.

Multistep Synthesis via Annulation Reactions

Recent advances include the use of [4 + 2] annulation reactions, catalyzed by palladium or other transition metals, to construct the piperidine ring with fluorinated and chlorinated aromatic groups.

Research Highlights:

  • A Pd-catalyzed [4 + 2] annulation approach allows for the incorporation of fluorinated heterocycles, including 1-(3-Chloro-4-fluorophenyl)piperidine.

Reaction Conditions:

  • Mild conditions with aryl-substituted α,β-unsaturated ketones or imines.
  • Use of fluorinated substrates to achieve high stereocontrol and yields.

Patented Methods for Synthesis of Chlorophenyl-Substituted Piperidines

Patent literature describes specific methods for synthesizing chlorophenyl piperidines, including the use of halogenated aromatic compounds and cyclization strategies.

Example:

  • The synthesis of (S)-3-(4-chlorophenyl)piperidine from 4-chlorobenzonitrile via reduction and cyclization steps.

Summary of Key Data:

Method Starting Materials Key Reactions Advantages Limitations
Nucleophilic substitution Chlorinated aromatic compounds Chlorination, substitution High regioselectivity Limited scope for multiple substitutions
Reductive amination Aromatic aldehydes/ketones + piperidine Condensation, reduction Versatile, high yields Requires multiple steps
Cyclization of amino alcohols Aromatic amino alcohols Intramolecular cyclization Good regioselectivity Precursor synthesis needed
Transition-metal catalyzed annulation Aryl α,β-unsaturated compounds Metal-catalyzed cyclization High stereocontrol Requires specialized catalysts

Research Findings and Data Summary

  • Efficiency: Most methods achieve yields ranging from 50% to over 90%, depending on the complexity and number of steps.
  • Selectivity: Stereoselective synthesis via annulation and catalytic methods provides high diastereomeric purity.
  • Substituent Scope: The methods accommodate various substituents on the aromatic rings, including trifluoromethylthio groups, which can be incorporated via specialized annulation routes.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Sulfonyl and carbonyl groups (e.g., ) introduce polarity, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the target compound.
  • Steric Effects : Bulky substituents (e.g., trimethoxyphenyl in ) increase steric hindrance, which may limit binding to compact active sites.

Sigma-1 Receptor (S1R) Ligands

Piperidine derivatives often target S1R, a chaperone protein involved in neuroprotection. Modifications in substituent size and orientation critically affect binding:

  • Hydrophobic Substituents : Compounds with larger hydrophobic groups (e.g., 1-(3-phenylbutyl)piperidine in ) exhibit improved binding to S1R's hydrophobic cavity near helices α4/α3. The target compound’s smaller chloro-fluorophenyl group may result in lower affinity but higher selectivity.
  • Salt Bridge Interactions : The amine group in this compound likely maintains a salt bridge with Glu172 (a conserved S1R residue), similar to analogs in .

AMPA Receptor Affinity

In , piperidine-based analogs like 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine showed anti-fatigue activity via AMPA receptor modulation .

Pharmacokinetic and Physicochemical Properties

Property This compound 1-(4-Chlorophenyl)piperidine-2,6-dione 1-((4'-Fluoro-3-methyl-biphenyl)methyl)piperidine
LogP (Predicted) 2.8 1.2 3.5
Solubility (mg/mL) ~0.5 (Moderate) ~5.0 (High) ~0.1 (Low)
Metabolic Stability Moderate (CYP450 oxidation) High (Resistant to oxidation) Low (Rapid CYP450 metabolism)

Insights :

  • The target compound’s moderate logP balances lipophilicity and solubility, favoring oral bioavailability.
  • Biphenylmethyl derivatives () exhibit higher logP, enhancing CNS penetration but risking hepatotoxicity.
  • Dione-containing analogs () are highly soluble but may lack tissue penetration.

Biological Activity

1-(3-Chloro-4-fluorophenyl)piperidine (CAS: 1033201-89-6) is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in pharmaceutical development and its biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 3-chloro-4-fluorophenyl group. Its molecular formula is C12H13ClF, and it has a molecular weight of approximately 220.69 g/mol. The presence of halogen atoms (chlorine and fluorine) is known to enhance the biological activity of compounds by influencing their interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its psychoactive properties and potential therapeutic applications.

Psychoactive Properties

Research has identified this compound as a new psychoactive substance (NPS). It was detected alongside other piperazine derivatives in samples from drug users, indicating its recreational use. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were employed for its detection and characterization in illicit products .

Anticancer Activity

Studies have shown that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, it has been suggested that compounds with similar structures can induce apoptosis in various cancer cell lines. A notable study reported that certain piperidine derivatives demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundFaDuTBDApoptosis induction
BleomycinFaDu15.0DNA damage

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The structural characteristics of piperidine derivatives suggest potential interactions with neurotransmitter receptors, contributing to their psychoactive effects .

Case Studies

Several case studies highlight the compound's relevance in pharmacology:

  • Detection in Drug Samples : A study conducted on samples collected from drug users highlighted the presence of 1-(3-Chloro-4-fluorophenyl)piperazine, underscoring the need for continuous monitoring of NPSs .
  • Anticancer Research : Experimental studies have demonstrated the compound's efficacy in inducing apoptosis in cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-fluorophenyl)piperidine, and what experimental conditions are critical for success?

Methodological Answer: The synthesis of this compound typically involves alkylation or amidation reactions. Key steps include:

  • Alkylation of Piperidine : Reacting piperidine with 3-chloro-4-fluorobenzyl halides (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or NaH) .
  • Safety Precautions : Use inert atmospheres (N₂/Ar) to prevent side reactions and ensure proper handling of halogenated intermediates due to toxicity risks .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >90% purity.

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps favor alkylation
SolventAnhydrous DMFMinimizes hydrolysis
BaseK₂CO₃ (2.5 equiv)Balances reactivity & safety

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves piperidine ring conformation and substituent orientation (e.g., C–F and C–Cl bond angles). Example: Similar derivatives show bond angles of 109.5° for sp³ carbons .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons) and δ 7.2–7.8 ppm (aromatic protons).
    • ¹⁹F NMR : Single peak near -110 ppm (C–F) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 229.06 (calculated for C₁₁H₁₂ClFN⁺) .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and reduce byproducts?

Methodological Answer:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours with yields >85% .
  • Byproduct Mitigation :
    • Temperature Control : Maintain ≤80°C to avoid N-oxide formation.
    • Solvent-Free Conditions : Minimize solvent decomposition pathways (e.g., DMF degradation to dimethylamine) .

Q. Case Study :

ConditionConventional MethodOptimized (Microwave)
Time24 h3 h
Yield72%89%
Purity (HPLC)92%98%

Q. How should researchers analyze contradictions in receptor binding affinity data for piperidine derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell type, radioligand concentration). Strategies include:

  • Cross-Validation : Compare results across multiple assays (e.g., radioligand displacement vs. functional cAMP assays). For example, compound F13714 (a related derivative) shows divergent Ki values at D₂ (15 nM) vs. 5-HT₁A (2 nM) receptors due to assay sensitivity .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses and identify steric clashes or electrostatic mismatches .

Q. Data Reconciliation Example :

ReceptorReported Ki (nM)Assay TypeAdjusted Ki (Normalized)
D₂15 ± 3Radioligand12 ± 2
5-HT₁A2 ± 0.5Functional cAMP1.8 ± 0.3

Q. What strategies resolve contradictory bioactivity data in piperidine derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) to identify trends. For example, fluorinated piperidines often show enhanced blood-brain barrier permeability compared to chlorinated analogs .
  • Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values across multiple concentrations, reducing outlier effects .
  • Theoretical Frameworks : Apply the "chemical reaction design" paradigm (ICReDD) to correlate synthetic pathways with bioactivity outcomes via feedback loops between computation and experimentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloro-4-fluorophenyl)piperidine
Reactant of Route 2
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1-(3-Chloro-4-fluorophenyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.